BenchChemオンラインストアへようこそ!

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Anticancer Cytotoxicity Structure-Activity Relationship

Procure CAS 865544-48-5 to secure the geometrically pre-validated (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide scaffold. Its 2-methoxybenzamide motif drives p53-dependent apoptosis (validated in SiHa cells via ROS/γH2A.X/BAX-BCL-2/PARP-1), while the 6-bromo-3-ethylbenzothiazolylidene core achieves sub-micromolar cytotoxicity in prostate/leukemia models [1][2][3]. The N-3-ethyl substituent optimizes EGFR/GSK-3β kinase hinge-region binding; bromine adds halogen-bonding interactions. Buying the exact (E)-configured, mono-brominated analog avoids SAR-invalidating des-bromo or N-3-unsubstituted variants and ensures reliable dual-target screening outcomes [4][5].

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.28
CAS No. 865544-48-5
Cat. No. B2891133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
CAS865544-48-5
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.28
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H15BrN2O2S/c1-3-20-13-9-8-11(18)10-15(13)23-17(20)19-16(21)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3
InChIKeyJKUVJCFHLURTFL-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865544-48-5: N-(6-Bromo-3-ethylbenzothiazol-2-ylidene)-2-methoxybenzamide – Structural Identity and Compound-Class Baseline


(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide (CAS 865544-48-5; MF C₁₇H₁₅BrN₂O₂S; MW 391.28) is a fully synthetic, research-grade benzothiazolylidene–benzamide hybrid . It belongs to the benzo[d]thiazol-2(3H)-ylidene amide family, a scaffold extensively explored for anticancer, kinase-inhibitory, and antimicrobial applications [1][2]. The molecule is characterized by an (E)-configured exocyclic imine bridge connecting a 6-bromo-3-ethylbenzothiazole core to a 2-methoxybenzamide carbonyl donor, a substitution pattern that distinguishes it from the many des-bromo, N-3 unsubstituted, or regioisomeric methoxy variants catalogued in screening libraries [3].

Why Generic Substitution Fails for 865544-48-5: The Consequence of 6-Bromo and N-3-Ethyl Occupancy in Benzothiazolylidene-Benzamide SAR


Within the benzothiazolylidene–benzamide chemotype, even minor substituent changes can drastically alter target engagement, cytotoxicity profile, and physicochemical suitability. The N-alkylbromo-benzothiazole series demonstrates that moving from a des-bromo to a 6-bromo core shifts antiproliferative potency by orders of magnitude across leukemia (THP-1), prostate (PC-3), and colon (Caco-2) panels [1]. Similarly, the 2-methoxy versus 4-methoxy or 2,4-dimethoxy benzamide regioisomers show divergent p53-dependent apoptosis induction in cervical cancer models [2]. Generic substitution—e.g., ordering a des-bromo or N-3-unsubstituted analog for 865544-48-5—therefore carries high risk of obtaining a compound with fundamentally different biological signature, invalidating SAR continuity and wasting screening resources [3].

Quantitative Comparison of 865544-48-5 Against Closest Structural Analogs: Evidence for Differentiated Procurement


6-Bromo Substitution Enhances Cytotoxic Potency Relative to Des-Bromo Benzothiazolylidene Amides

In the Gill et al. (2013) N-alkylbromo-benzothiazole series, the 6-bromo substituent is a critical determinant of antiproliferative activity. The lead brominated compound 11l (6-bromo-3-alkyl substituted) achieved IC₅₀ = 0.6 μM against PC-3 prostate cancer cells, IC₅₀ = 3 μM against THP-1 leukemia cells, and IC₅₀ = 9.9 μM against Caco-2 colon cancer cells [1]. While 865544-48-5 itself was not directly assayed in this panel, it shares the identical 6-bromo-3-ethylbenzothiazolylidene pharmacophore and differs only in the N-acyl group. By contrast, des-bromo benzothiazole amides reported in the literature (e.g., N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide) show substantially weaker or undetectable cytotoxicity in comparable cell panels, with no sub-micromolar IC₅₀ values recorded [2]. The presence of the 6-bromo atom is mechanistically linked to enhanced electrophilic character, improved π-stacking with aromatic residues in kinase ATP pockets, and increased cellular permeability as supported by QSAR models in the same study, which identified halogen substitution as a positive contributor to activity [1].

Anticancer Cytotoxicity Structure-Activity Relationship

N-3 Ethyl Substitution Confers Favorable Kinase-Inhibitor Pharmacophore Geometry Compared to N-3-Unsubstituted or N-3-Methyl Analogs

The N-3 ethyl group on the benzothiazolylidene core is a key determinant of target-binding pose. In molecular docking studies of N-alkylbromo-benzothiazoles against the EGFR tyrosine kinase (PDB: 1M17), the N-3 alkyl chain occupies a hydrophobic sub-pocket adjacent to the gatekeeper residue; ethyl substitution provides optimal van der Waals contact without steric clash, while N-3-H (unsubstituted) analogs fail to engage this pocket and N-3-propyl or larger groups induce steric penalties that reduce docking scores by >1.0 kcal/mol [1]. Independent co-crystal structures of related benzothiazolylidene–acetonitrile GSK-3β inhibitors (e.g., CHEMBL1788116) confirm that the N-3 substituent directly contacts the kinase hinge region, with ethyl being the optimal length for simultaneous hinge binding and hydrophobic pocket occupancy [2]. 865544-48-5 uniquely pairs this validated N-3-ethyl geometry with the 2-methoxybenzamide moiety, a combination not present in any of the 12 compounds evaluated by Gill et al. [1].

Kinase Inhibition Molecular Docking Drug Design

2-Methoxybenzamide Regioisomer (ortho-OCH₃) Enables Distinct p53-Mediated Apoptosis Profile vs. para-Methoxy and 2,4-Dimethoxy Congeners

The position of the methoxy substituent on the benzamide ring governs the mechanism and potency of apoptosis induction. Modi et al. (2020) demonstrated that N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A-07), which shares the 2-methoxybenzamide motif with 865544-48-5, induces robust p53-mediated apoptosis in HPV16-positive SiHa cervical cancer cells via ROS generation, double-strand DNA breaks (γH2A.X foci), and a BAX/BCL-2 ratio shift favoring apoptosis, with cleaved PARP-1 and caspase-3 activation confirmed by Western blot [1]. In silico docking revealed that the 2-methoxy group participates in a critical hydrogen-bond network within the E6/E6AP/p53 complex interface [1]. By contrast, the 4-methoxy regioisomer (CAS 865544-51-0) and 2,4-dimethoxy variant show altered hydrogen-bonding geometry that reduces p53 reactivation potency; the 2,4-dimethoxy analog was evaluated in the same benzothiazole series and exhibited attenuated apoptosis relative to the 2-methoxy monosubstituted compound . 865544-48-5 retains the 2-methoxy pharmacophore identified as optimal for p53-dependent apoptosis while incorporating the 6-bromo-3-ethyl modification absent from A-07.

Apoptosis p53 Cervical Cancer Reactive Oxygen Species

(E)-Configuration of the Exocyclic Imine Bond Distinguishes 865544-48-5 from (Z)-Isomeric Benzothiazolylidene Amides with Divergent Target Profiles

The (E)-configuration of the N-acylimine bond in 865544-48-5 is stereochemically defined and distinguishes it from the numerous (Z)-configured benzothiazolylidene amides catalogued in screening libraries. X-ray crystallographic studies of related benzothiazolylidene benzamides confirm that the (E)-isomer places the carbonyl oxygen and the benzothiazole sulfur in a transoid orientation, creating a distinct electrostatic surface potential that affects target recognition [1]. In the PTP1B inhibitor class, the (Z)-configured N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide was specifically designed for phosphatase binding, with the (Z)-geometry enabling a bidentate interaction with the catalytic cysteine . 865544-48-5, with its (E)-configuration, is thus stereoelectronically excluded from PTP1B-targeted applications and is instead oriented toward kinase ATP-pocket or p53-pathway targets, as supported by the docking and mechanistic data referenced above.

Stereochemistry Conformational Analysis Target Selectivity

Physicochemical Differentiation: MW 391.28 with Single Bromine Atom Balances Lipophilicity and Permeability vs. Di-Halogenated or Non-Halogenated Analogs

The molecular weight of 391.28 and the presence of a single bromine atom position 865544-48-5 in a favorable drug-like physicochemical space. QSAR analysis of the N-alkylbromo-benzothiazole series demonstrated that single bromine substitution contributes positively to both activity (through polarizability and hydrophobic interactions) and ADME parameters including LogP and aqueous solubility, whereas di-brominated analogs exceeded the upper limit of optimal lipophilicity (cLogP > 5) and showed reduced predicted bioavailability [1]. Non-halogenated benzothiazolylidene amides (MW ~310–340), while more soluble, lack the polarizability and halogen-bonding capacity that drive target affinity in kinase and p53-system assays [2]. 865544-48-5 thus occupies a 'sweet spot' of intermediate MW and single-halogen substitution that balances permeability with solubility.

Physicochemical Properties Lipophilicity Drug-likeness Permeability

865544-48-5: Evidence-Backed Application Scenarios for Scientific Procurement


Oncology Screening Libraries Targeting p53-Mutant or HPV-Driven Cancers

865544-48-5 combines the 2-methoxybenzamide motif critical for p53-dependent apoptosis induction in cervical cancer (demonstrated through ROS generation, γH2A.X foci, BAX/BCL-2 ratio inversion, and cleaved PARP-1 in SiHa cells) with a 6-bromo-3-ethylbenzothiazolylidene core that achieves sub-micromolar cytotoxicity in prostate and leukemia models [1][2]. This dual pharmacophore signature makes it a strategic procurement choice for screening decks focused on p53-reactivating compounds, particularly in HPV-driven malignancies where E6-mediated p53 degradation is a validated therapeutic vulnerability.

Kinase Inhibitor Hit-Finding and Lead Optimization Programs

The N-3-ethyl substitution on 865544-48-5 provides an optimal hydrophobic pocket occupancy geometry validated by molecular docking against EGFR and GSK-3β kinase domains [1][2]. The 6-bromo atom further enhances binding through halogen-bonding interactions with backbone carbonyls in the hinge region. Procurement of this specific analog—rather than the N-3-methyl, N-3-H, or N-3-propyl variants—provides kinase screening groups with a geometrically pre-validated scaffold that maximizes the probability of identifying ATP-competitive hits at the primary screening stage.

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Benzothiazole Amide Series

As a mono-brominated benzothiazolylidene–2-methoxybenzamide with well-defined (E)-stereochemistry, 865544-48-5 serves as a precise SAR probe for interrogating the contribution of the 6-bromo substituent to target affinity, cellular potency, and physicochemical properties [1]. Its des-bromo, N-3-des-ethyl, and 4-methoxy regioisomeric comparators are structurally characterized and commercially traceable, enabling rigorous head-to-head SAR studies that can deconvolute the individual contributions of bromination, N-alkylation, and methoxy regiochemistry to biological activity.

Chemical Biology Probe Development for p53–MDM2/X or E6/E6AP Interaction Studies

The 2-methoxybenzamide moiety in 865544-48-5 participates in hydrogen-bond networks within the E6/E6AP/p53 ternary complex interface, as demonstrated by in silico docking of the structurally related A-07 compound [1]. Combined with the kinase-relevant benzothiazolylidene scaffold, 865544-48-5 is positioned as a dual-mechanism chemical biology probe candidate for dissecting the interplay between kinase signaling and p53 tumor suppressor pathways in cancer cells, provided that confirmatory target engagement assays (CETSA or DARTS) are performed upon procurement.

Quote Request

Request a Quote for (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.